3-Bromo-4-ethynylthiophene
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Overview
Description
3-Bromo-4-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both bromine and ethynyl groups in the 3 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylthiophene can be achieved through several methods. One common approach involves the bromination of 4-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethynylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Coupling: Palladium catalysts and organoboron reagents.
Major Products:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Carbonyl-containing thiophenes.
Coupling: Extended aromatic systems with enhanced electronic properties.
Scientific Research Applications
3-Bromo-4-ethynylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethynylthiophene and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds can inhibit enzymes or interact with receptors, leading to various physiological effects. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules .
Comparison with Similar Compounds
- 3-Bromo-4-methylthiophene
- 3-Bromo-4-phenylthiophene
- 3-Bromo-4-ethynylpyridine
Comparison: 3-Bromo-4-ethynylthiophene is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and electronic properties. Compared to 3-Bromo-4-methylthiophene, the ethynyl group in this compound allows for additional coupling reactions, making it more versatile in synthetic applications .
Biological Activity
3-Bromo-4-ethynylthiophene (BET) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of BET, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula : C6H3BrS
Key Functional Groups :
- Bromo Group : Enhances reactivity and can participate in nucleophilic substitution reactions.
- Ethynyl Group : Facilitates π-π stacking interactions and can be involved in coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to inhibit key enzymes and receptors, leading to various physiological effects:
- Enzyme Inhibition : BET derivatives have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. For example, a derivative exhibited nanomolar inhibition of these enzymes in U87MG glioblastoma cells, showcasing its potential as an anti-invasive agent without affecting cell viability .
- Antitumor Activity : Studies have indicated that BET derivatives can block tubulin polymerization, thus affecting cell cycle progression in cancer cells. This mechanism is crucial for the development of anticancer therapies targeting rapidly dividing cells .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of BET and its derivatives against various pathogenic microorganisms, suggesting a broad spectrum of activity that warrants further investigation.
Structure-Activity Relationships (SAR)
The effectiveness of this compound as a therapeutic agent appears to correlate with specific structural modifications. The following observations have been made regarding SAR:
- Substituent Variability : The introduction of different substituents on the thiophene ring can significantly alter the biological activity. For instance, compounds with varying alkyl or aryl groups at specific positions have shown enhanced potency against tumor cells .
- Comparative Analysis : When compared to similar compounds such as 3-Bromo-4-methylthiophene and 3-Bromo-4-phenylthiophene, BET's unique combination of bromine and ethynyl groups provides distinct reactivity profiles that facilitate diverse synthetic applications .
Case Studies and Research Findings
Properties
Molecular Formula |
C6H3BrS |
---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
3-bromo-4-ethynylthiophene |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-8-4-6(5)7/h1,3-4H |
InChI Key |
KDGDRHOXZMXUGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC=C1Br |
Origin of Product |
United States |
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